molecular formula C10H8CoF6O4 B1144458 Bis(trifluoro-2,4-pentanedionato)cobalt(II) CAS No. 16092-38-9

Bis(trifluoro-2,4-pentanedionato)cobalt(II)

Cat. No.: B1144458
CAS No.: 16092-38-9
M. Wt: 365.09 g/mol
InChI Key: JRSNSSPUQFPKGF-UHFFFAOYSA-L
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Description

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a coordination compound with the chemical formula C10H8CoF6O4This compound is characterized by its light yellow to brown powder or crystalline appearance and is soluble in methanol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

Bis(trifluoro-2,4-pentanedionato)cobalt(II) has a wide range of applications in scientific research, including:

Safety and Hazards

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .

Mechanism of Action

Target of Action

Cobalt(II) Trifluoroacetylacetonate, also known as Bis(trifluoro-2,4-pentanedionato)cobalt(II), is a metal complex that primarily targets metalloenzymes in biological systems . These enzymes play crucial roles in various biochemical reactions, including catalysis, electron transfer, and oxygen transport .

Mode of Action

The compound interacts with its targets through the formation of chelate complexes . The Z isomer of the enolate, a part of the compound, has a highly favorable geometry for complexation . The β system of the enolate holds the ligating oxygens in a favorable position for coordination, and the resulting metal-enolate complex is a six-membered ring that has little strain energy .

Biochemical Pathways

It is known that the compound can influence the activity of metalloenzymes, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may be absorbed and distributed in the body through the circulatory system.

Result of Action

The molecular and cellular effects of Cobalt(II) Trifluoroacetylacetonate’s action are largely dependent on the specific biochemical pathways and enzymes it interacts with. Given its potential to interact with a variety of metalloenzymes, the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt(II) Trifluoroacetylacetonate. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of less than 15°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment, given its interaction with metalloenzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoro-2,4-pentanedionato)cobalt(II) typically involves the reaction of cobalt(II) salts with trifluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

Co(II) salt+2trifluoroacetylacetonebis(trifluoro-2,4-pentanedionato)cobalt(II)+by-products\text{Co(II) salt} + 2 \text{trifluoroacetylacetone} \rightarrow \text{bis(trifluoro-2,4-pentanedionato)cobalt(II)} + \text{by-products} Co(II) salt+2trifluoroacetylacetone→bis(trifluoro-2,4-pentanedionato)cobalt(II)+by-products

Industrial Production Methods: Industrial production of bis(trifluoro-2,4-pentanedionato)cobalt(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Bis(trifluoro-2,4-pentanedionato)cobalt(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

    Reduction: It can be reduced to lower oxidation states or elemental cobalt.

    Substitution: Ligand exchange reactions where the trifluoroacetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of other ligands and suitable solvents.

Major Products:

Comparison with Similar Compounds

    Bis(2,4-pentanedionato)cobalt(II): Similar structure but with non-fluorinated ligands.

    Tris(2,4-pentanedionato)cobalt(III): Higher oxidation state and different coordination environment.

Uniqueness: Bis(trifluoro-2,4-pentanedionato)cobalt(II) is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

16092-38-9

Molecular Formula

C10H8CoF6O4

Molecular Weight

365.09 g/mol

IUPAC Name

cobalt(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2

InChI Key

JRSNSSPUQFPKGF-UHFFFAOYSA-L

Isomeric SMILES

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Co]

SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2]

Origin of Product

United States
Customer
Q & A

Q1: What is the function of Bis(trifluoro-2,4-pentanedionato)cobalt(II) in the synthesis of poly(vinyl acetate)-graft-polystyrene copolymers?

A1: Bis(trifluoro-2,4-pentanedionato)cobalt(II) acts as a catalyst in the cobalt-mediated radical polymerization (CMRP) step. [] It facilitates the controlled copolymerization of vinyl acetate and vinyl chloroacetate, forming a cobalt-capped polymer chain. This "capped" chain serves as a macroinitiator for the subsequent atom transfer radical polymerization (ATRP) of styrene, ultimately leading to the desired graft copolymer structure.

Q2: Are there alternative catalysts to Bis(trifluoro-2,4-pentanedionato)cobalt(II) for this type of polymerization?

A2: While the research focuses on Bis(trifluoro-2,4-pentanedionato)cobalt(II) for the CMRP step, it also investigates copper-based catalysts with ligands like bis(2-pyridylmethyl)octadecylamine (BPMODA) and tris(2-pyridylmethyl)amine (TPMA) for the ATRP step. [] The study suggests that these copper-based catalysts exhibit high initiation efficiency and control over styrene polymerization. Further research could explore the effectiveness of other cobalt complexes or alternative catalytic systems for the CMRP stage, potentially influencing factors like polymerization rate, control over molecular weight, and copolymer properties.

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